molecular formula C16H13NO5S B182023 Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, methyl ester CAS No. 80782-87-2

Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, methyl ester

Cat. No. B182023
CAS RN: 80782-87-2
M. Wt: 331.3 g/mol
InChI Key: KBTPBSJQZAFHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, methyl ester is a chemical compound with a molecular formula of C21H16N2O5S. It is commonly known as Daphnetin methyl ether and is often used in scientific research due to its various biological activities.

Mechanism Of Action

The mechanism of action of Daphnetin methyl ether is not fully understood. However, it has been suggested that its biological activities are due to its ability to inhibit various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer.

Biochemical And Physiological Effects

Daphnetin methyl ether has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, Daphnetin methyl ether has been found to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Daphnetin methyl ether in lab experiments is its wide range of biological activities. It can be used in various assays to study inflammation, oxidative stress, and cancer. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of Daphnetin methyl ether. One direction is to further investigate its mechanism of action and to identify its molecular targets. This could lead to the development of more specific and effective drugs based on Daphnetin methyl ether. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its potential use in combination with other drugs for the treatment of cancer should be explored.

Synthesis Methods

The synthesis of Daphnetin methyl ether can be achieved through the reaction of Daphnetin and methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is often carried out under reflux conditions. The resulting product is then purified through column chromatography to obtain pure Daphnetin methyl ether.

Scientific Research Applications

Daphnetin methyl ether has been widely used in scientific research due to its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, Daphnetin methyl ether has been found to have antibacterial and antifungal activities.

properties

CAS RN

80782-87-2

Product Name

Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, methyl ester

Molecular Formula

C16H13NO5S

Molecular Weight

331.3 g/mol

IUPAC Name

methyl 2-[6-methyl-4-oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C16H13NO5S/c1-9-3-10-14(4-13(9)22-6-15(18)20-2)21-5-11(16(10)19)12-7-23-8-17-12/h3-5,7-8H,6H2,1-2H3

InChI Key

KBTPBSJQZAFHSF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC=N3

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC=N3

Other CAS RN

80782-87-2

Origin of Product

United States

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